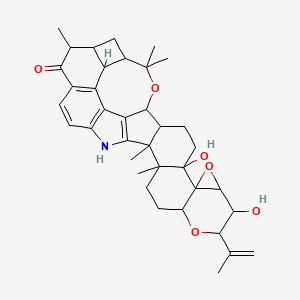
Penitremone-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penitremone-A is a microbial metabolite produced by certain species of the Penicillium genus. It is characterized by a unique indole-isoprenoid skeleton with a 10-keto, 11,33-dihydro-variant structure. This compound is an isomer of penitrem E and shares similar tremorgenic properties .
Vorbereitungsmethoden
Penitremone-A is synthesized by Penicillium species through a series of enzymatic reactions. The synthetic route involves the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. The principal metabolite this compound is produced alongside penitrem A by Penicillium species . Industrial production methods typically involve the cultivation of Penicillium species under controlled conditions to optimize the yield of this compound.
Analyse Chemischer Reaktionen
Penitremone-A undergoes various chemical reactions, including reduction and oxidation. Reduction of the carbonyl group in this compound with sodium borohydride (NaBH4) alters its tremorgenic activity . Common reagents used in these reactions include reducing agents like NaBH4 and oxidizing agents. The major products formed from these reactions include reduced or oxidized variants of this compound, which can provide insights into the structure-activity relationships of tremorgenic mycotoxins.
Wissenschaftliche Forschungsanwendungen
Penitremone-A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the structure-activity relationships of tremorgenic mycotoxins, which are compounds that can cause neurological disorders in agricultural ruminants .
Wirkmechanismus
The mechanism of action of penitremone-A involves its interaction with molecular targets in the central nervous system. This compound impairs gamma-aminobutyric acid (GABA) neurotransmission and antagonizes high-conductance calcium-activated potassium channels. This results in the spontaneous release of excitatory amino acids like glutamate and aspartate, leading to imbalanced GABAergic signaling and neurological disorders such as tremors . This compound also induces the production of reactive oxygen species (ROS) in neutrophil granulocytes, causing tissue damage in the brain and other organs .
Vergleich Mit ähnlichen Verbindungen
Penitremone-A is similar to other penitrem metabolites, such as penitrem B, penitrem C, and penitrem E. These compounds share a similar indole-isoprenoid skeleton but differ in their specific functional groups and tremorgenic activities . This compound is unique due to its 10-keto, 11,33-dihydro-variant structure, which distinguishes it from other penitrem metabolites .
Eigenschaften
Molekularformel |
C37H45NO6 |
|---|---|
Molekulargewicht |
599.8 g/mol |
IUPAC-Name |
5,9-dihydroxy-15,16,24,33,33-pentamethyl-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraen-23-one |
InChI |
InChI=1S/C37H45NO6/c1-15(2)29-28(40)32-37(44-32)22(42-29)11-12-34(6)35(7)19(10-13-36(34,37)41)30-26-25-21(38-31(26)35)9-8-17-24(25)23-18(16(3)27(17)39)14-20(23)33(4,5)43-30/h8-9,16,18-20,22-23,28-30,32,38,40-41H,1,10-14H2,2-7H3 |
InChI-Schlüssel |
CAWZUZRJLGSYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC3C2C4=C(C1=O)C=CC5=C4C6=C(N5)C7(C(C6OC3(C)C)CCC8(C7(CCC9C81C(O1)C(C(O9)C(=C)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)
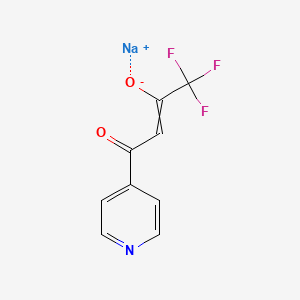
![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)
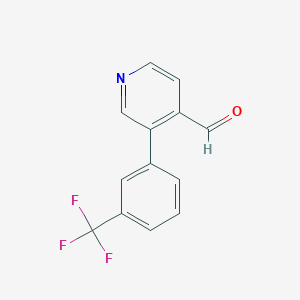
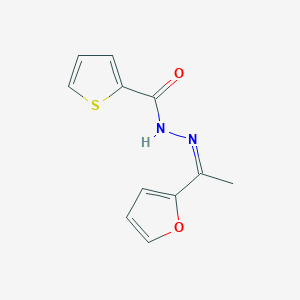

![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)

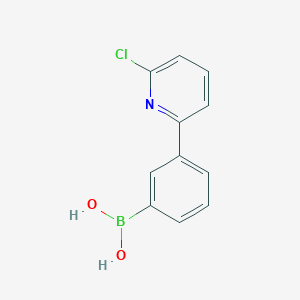

![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)

